Regioisomeric Differentiation: 4-Ethylsulfonylbenzamide vs. 2- and 3-Ethylsulfonylbenzamide Analogs in Antiviral Patent Coverage
The target compound bears the ethylsulfonyl group at the para (4-) position of the benzamide ring. The closest commercially available regioisomers are N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide (CAS 922643-11-6, ortho) and N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 922646-65-9, meta) [1]. The patent family EA019357B1 / US20090036467 specifically exemplifies compounds within this general formula for anti-hepatitis C activity, and SAR trends from the broader thiazolide literature indicate that the position of the sulfonyl substituent critically influences antiviral potency: in the related influenza A assay, the 4′-ethylsulfonyl thiazolide analog (compound 13) achieved an IC₅₀ of 140 nM, whereas the corresponding 5′-sulfonyl analog (compound 14) was described as 'far less active' [2]. Although direct potency data for the 2-, 3-, and 4-regioisomers in the same assay are not published, the precedent establishes that sulfonyl positional isomerism is a non-trivial determinant of biological activity within this chemotype.
| Evidence Dimension | Positional effect of ethylsulfonyl group on antiviral potency (class-level inference from thiazolide SAR) |
|---|---|
| Target Compound Data | 4-(ethylsulfonyl)benzamide regioisomer (para); covered by antiviral patent EA019357B1 [1] |
| Comparator Or Baseline | 4′-ethylsulfonyl thiazolide analog 13: IC₅₀ = 0.14 μM (140 nM) vs. 5′-sulfonyl analog 14: described as 'far less active than its 4′-counterpart' [2] |
| Quantified Difference | >10-fold potency reduction observed for 5′-sulfonyl vs. 4′-sulfonyl positioning in thiazolide scaffold |
| Conditions | Influenza A virus (A/Puerto Rico/8/1934 H1N1) replication assay in MDCK cells [2] |
Why This Matters
Procurement of the correct regioisomer (para-ethylsulfonyl) is essential because published SAR demonstrates that sulfonyl position profoundly impacts target engagement; the ortho and meta regioisomers (CAS 922643-11-6 and 922646-65-9) cannot be assumed to be functionally equivalent.
- [1] Semple JE, Rossignol J-F. Alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides. US Patent Application US20090036467A1 / EA019357B1, 2009/2014. View Source
- [2] Stachulski AV, Santoro MG, Piacentini S, et al. Second-Generation Nitazoxanide Derivatives: Thiazolides are Effective Inhibitors of the Influenza A Virus. Future Med Chem. 2018;10(8):857-876. IC₅₀ data for compound 13 (4′-ethylsulfonyl, 140 nM) and compound 14 (5′-sulfonyl, far less active). View Source
